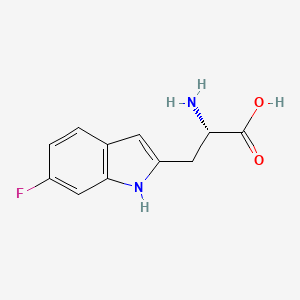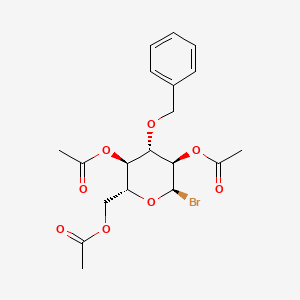
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide is a chemical compound with the molecular formula C19H23BrO8 and a molecular weight of 459.3 g/mol. This compound is a derivative of glucopyranose and is used extensively in organic synthesis, particularly in the preparation of glycosylated compounds. It has significant applications in the development of novel antibiotics and cancer-fighting drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide typically involves the acetylation and benzylation of glucopyranose derivatives. One common method involves the treatment of glucopyranose with acetic anhydride and benzyl bromide in the presence of a base such as pyridine . The reaction proceeds through the formation of intermediate acetates and benzyl ethers, which are subsequently brominated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with various nucleophiles to form different glycosylated products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Silver Acetate: Used in substitution reactions to replace the bromide group with an acetate group.
Methanol: Used in methanolysis reactions to form methyl glycosides.
Major Products Formed
1,3,4,6-Tetra-O-acetyl-2-O-benzyl-β-D-glucopyranose: Formed by treatment with silver acetate.
Methyl 3,4,6-tri-O-acetyl-2-O-benzyl-β-D-glucopyranoside: Formed by methanolysis.
科学研究应用
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of glycosylated compounds, which are important in the study of carbohydrate chemistry.
Biology: Employed in the exploration of carbohydrate-protein interactions, aiding in the understanding of glycosylation processes.
Medicine: Plays a role in the development of novel antibiotics and cancer-fighting drugs.
Industry: Used in the production of various glycosylated products for industrial applications.
作用机制
The mechanism of action of 2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide group acts as a leaving group, allowing the formation of a glycosidic bond with a nucleophile. This process is facilitated by the presence of acetyl and benzyl protecting groups, which enhance the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
- 3,4,6-Tri-O-acetyl-2-O-benzyl-α-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride
Uniqueness
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide is unique due to its specific substitution pattern and the presence of both acetyl and benzyl protecting groups. These features make it particularly useful in selective glycosylation reactions and enhance its applicability in the synthesis of complex glycosylated molecules.
属性
分子式 |
C19H23BrO8 |
|---|---|
分子量 |
459.3 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H23BrO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3/t15-,16-,17+,18-,19+/m1/s1 |
InChI 键 |
CGABNHMTZHBNMO-FQBWVUSXSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


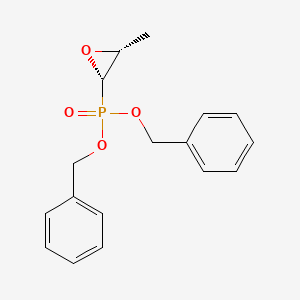

![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
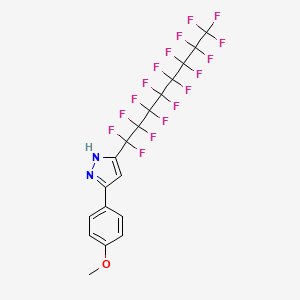
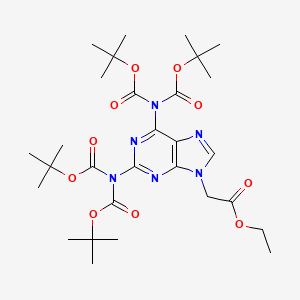
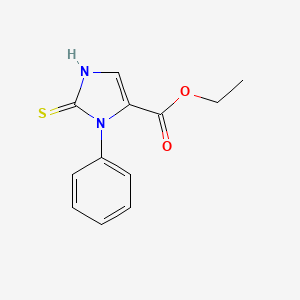
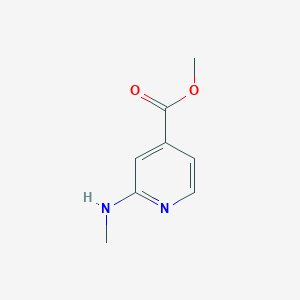
![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)
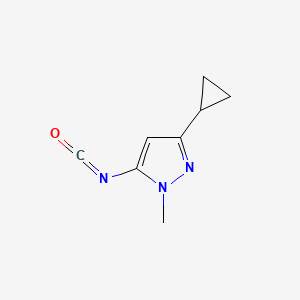

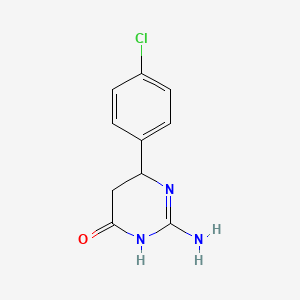
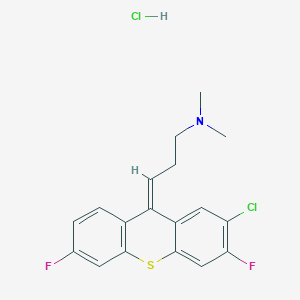
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
